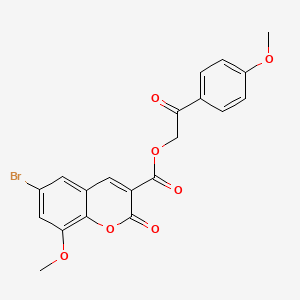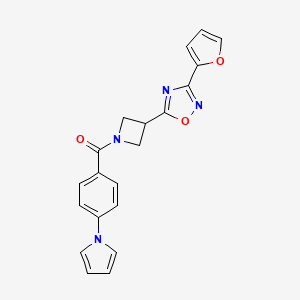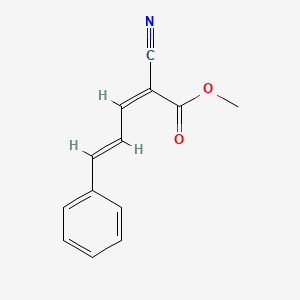
6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an aryl halide . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
This compound can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo [1,4]dioxine-6-carboxylic acid t-butyl ester .Molecular Structure Analysis
The molecular formula of this compound is C9H7BrO4 . The IUPAC Standard InChI is InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) .Chemical Reactions Analysis
The compound undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo [1,4]dioxine-6-carboxylic acid t-butyl ester .Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.06 . The density is predicted to be 1.764±0.06 g/cm3 . The boiling point is predicted to be 396.3±42.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Anti-Inflammatory Activity
- Synthesis of Anti-inflammatory Agents : 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and its derivatives have been synthesized and studied for their anti-inflammatory properties. For instance, rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers showed significant anti-inflammatory activity, comparable to other known anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997). Similar compounds containing the 2,3-dihydro-1,4-benzodioxin subunit also demonstrated anti-inflammatory properties (Vazquez, Rosell, & Pujol, 1996).
Antimicrobial and Antifungal Agents
- Development of Antibacterial and Antifungal Agents : Compounds derived from 6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid have been investigated for their antimicrobial and antifungal potential. Some of these compounds showed promising antibacterial and antifungal activities, along with low hemolytic activity, indicating their potential as therapeutic agents (Abbasi et al., 2020).
Pharmaceutical Applications
- Use in Synthesis of Therapeutic Agents : Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable in the enantiospecific synthesis of various therapeutic agents, such as (S)-doxazosin mesylate and WB 4101. An efficient production method for these enantiomers was developed using an amidase activity from Alcaligenes faecalis (Mishra et al., 2016).
Anticonvulsant Activity
- Synthesis of Anticonvulsant Compounds : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were synthesized and evaluated for their anticonvulsant activity, indicating potential applications in treating convulsive disorders (Arustamyan et al., 2019).
Antibacterial and Lipoxygenase Inhibition
- Synthesis of Sulfonamides with Antibacterial and Anti-inflammatory Potential : Studies on sulfonamides bearing the 1,4-benzodioxin ring showed these compounds to have significant antibacterial properties and inhibitory potential against lipoxygenase, suggesting their use in treating inflammatory ailments (Abbasi et al., 2017).
Synthesis of Precursors for Therapeutic Compounds
- Creation of Precursors for Potential Therapeutic Compounds : The synthesis of 1,4-benzodioxin-2-carboxylic esters or carboxamides leads to the creation of precursors for potential therapeutic compounds, demonstrating the chemical versatility and pharmaceutical significance of this class of compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDKYTHPPVTRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
CAS RN |
1256817-04-5 |
Source


|
| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)

![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)


![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)
![1-(2-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2429549.png)

![1-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2429551.png)


